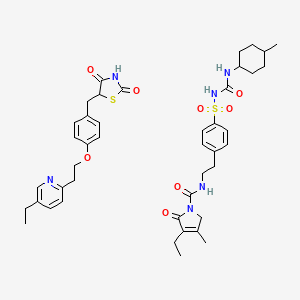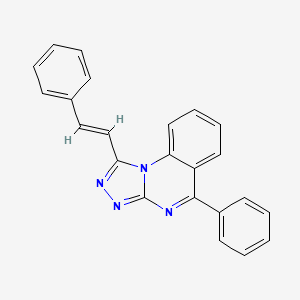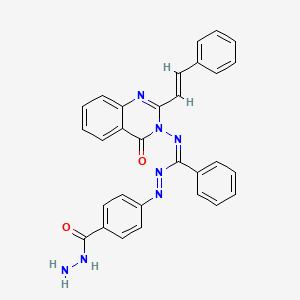
12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane is a complex organosilicon compound It is characterized by its multiple ethoxy groups and a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane typically involves the reaction of a silicon-containing precursor with ethylene glycol derivatives. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the ethoxy groups.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form silanols and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halides and acids can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Products include oxidized derivatives of the ethoxy groups.
Substitution: Substituted silanes with various functional groups.
Hydrolysis: Silanols and other hydrolyzed products.
Scientific Research Applications
12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane involves its interaction with molecular targets through its ethoxy groups. These interactions can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane
- 12,12-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane
Uniqueness
This compound is unique due to its specific arrangement of ethoxy groups and the presence of a central silicon atom. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
85187-19-5 |
|---|---|
Molecular Formula |
C28H60O16Si |
Molecular Weight |
680.9 g/mol |
IUPAC Name |
tetrakis[2-[2-(2-methoxyethoxy)ethoxy]ethyl] silicate |
InChI |
InChI=1S/C28H60O16Si/c1-29-5-9-33-13-17-37-21-25-41-45(42-26-22-38-18-14-34-10-6-30-2,43-27-23-39-19-15-35-11-7-31-3)44-28-24-40-20-16-36-12-8-32-4/h5-28H2,1-4H3 |
InChI Key |
DYBLTIAFXZBWPG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCO[Si](OCCOCCOCCOC)(OCCOCCOCCOC)OCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)













